4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as 4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid, has been found to have significant activity against certain targets. Benzothiazole derivatives have been reported to exhibit potent inhibition against Mycobacterium tuberculosis . They have also shown significant activity against COX-1 and COX-2 enzymes, which are involved in inflammatory responses .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . In the case of COX-1 and COX-2 enzymes, the compound has demonstrated inhibitory activity, potentially reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The inhibition of M. tuberculosis can disrupt the pathogen’s growth and survival pathways . The inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, potentially reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The compound’s action can lead to molecular and cellular effects. The inhibition of M. tuberculosis can result in the control of tuberculosis infection . The inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of benzothiazole derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid stands out due to its unique combination of a benzothiazole ring and a butanoic acid moiety. This structure allows it to exhibit a wide range of biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUOLNXJRWOFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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